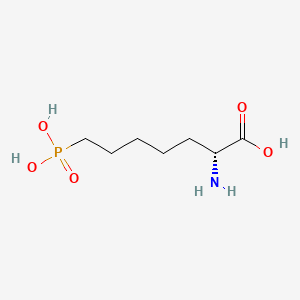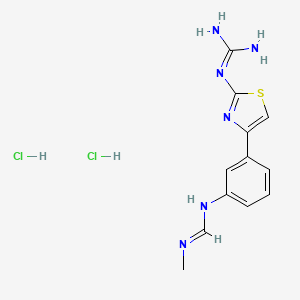
Heptanoic acid, 2-amino-7-phosphono-, (2R)-
Descripción general
Descripción
Heptanoic acid, 2-amino-7-phosphono-, (2R)-, also known as D-AP7, is a chemical compound with the molecular formula C7H16NO5P . It is a specific NMDA antagonist and is the more active form of DL-AP7 .
Molecular Structure Analysis
The molecular structure of D-AP7 consists of a heptanoic acid backbone with an amino group at the 2nd carbon and a phosphono group at the 7th carbon . The molecular weight is 225.18 g/mol .Physical And Chemical Properties Analysis
D-AP7 has a boiling point of 480.1°C at 760 mmHg and a refractive index of 1.523 . Its flash point is 244.2°C . The density of D-AP7 is 1.39g/cm3 .Aplicaciones Científicas De Investigación
D-AP7: Comprehensive Analysis of Scientific Research Applications
Modulation of NMDA Receptor Sensitivity: D-AP7 is known to modulate the sensitivity of NMDA receptors, which are critical for synaptic plasticity and memory function. Studies have shown that D-AP7 can enhance responses mediated by exogenous NMDA, indicating its potential use in research related to learning and memory disorders .
NMDA Receptor Antagonism: As an NMDA receptor antagonist, D-AP7 is used to study the effects of blocking these receptors, which can be beneficial in understanding diseases like Alzheimer’s and Parkinson’s, where glutamate toxicity is a concern .
3. Baseline Noise Reduction in Retinal Ganglion Cells Research has demonstrated that D-AP7 can reduce current fluctuations at rest in retinal ganglion cells, suggesting its application in studies of visual processing and potential eye disorders .
Synaptic Responses in Retinal Neurons: D-AP7 has been used to investigate whether NMDA receptors mediate synaptic responses in retinal neurons, contributing to our understanding of visual signal processing .
Therapeutic Potential in Mental Health: The compound’s role as an NMDA receptor inhibitor has sparked new interest due to findings that such inhibitors can produce rapid and robust antidepressant effects, opening avenues for mental health therapies .
Immune System Modulation: Studies involving D-AP7 have explored its impact on immune system components like NK cells and cytokines, which could lead to insights into immune response regulation .
Neurological Disorder Therapeutics: D-AP7’s interaction with D-serine and the NMDA receptor has implications for therapeutic strategies targeting neurological disorders, as it competes with glutamate for receptor binding .
Mecanismo De Acción
Target of Action
D-AP7, also known as D-(-)-2-Amino-7-phosphonoheptanoic acid, is a specific antagonist of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .
Mode of Action
D-AP7 acts by competitively inhibiting the glutamate binding site, thus preventing the activation of the NMDA receptor . It functions specifically as an NMDA recognition site blocker .
Biochemical Pathways
The NMDA receptor is part of the glutamatergic system, which is the main excitatory neurotransmitter system in the brain . By blocking the NMDA receptor, D-AP7 affects the excitatory synaptic transmission and can influence various downstream effects such as synaptic plasticity .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the effectiveness of the compound .
Result of Action
The blockade of NMDA receptors by D-AP7 can lead to various effects. For instance, it has been found to have anticonvulsant effects . In animal studies, D-AP7 has been shown to enhance motility, exhibit anxiogenic-like effects, and impair consolidation in passive avoidance .
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-amino-7-phosphonoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDMWESTDPJANS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanoic acid, 2-amino-7-phosphono-, (2R)- | |
CAS RN |
81338-23-0 | |
| Record name | AP-7, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D(-)-2-Amino-7-phosphonoheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AP-7, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)












